Regioisomeric Dione Positioning Differentiates Target Engagement Profile from GABAA Antagonist Scaffolds
The target compound (2,9-diaza-8,10-dione) is a constitutional isomer of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 189333-48-0). Both share the molecular formula C16H20N2O2 and MW 272.34, but the dione is positioned at C8/C10 in the target versus C2/C4 in the comparator . This regioisomeric shift fundamentally alters the pharmacophore: the 3,9-diaza-2,4-dione scaffold acts as a competitive GABAA receptor antagonist with a reported Ki of 180 nM for the m-methylphenyl analog 1e [1], while the 2,9-diaza-8,10-dione scaffold has been identified as an endoplasmic reticulum stress response inducer with cytotoxic activity in glioma models [2].
| Evidence Dimension | Regioisomeric scaffold identity and primary biological readout |
|---|---|
| Target Compound Data | 2,9-Diazaspiro[5.5]undecane-8,10-dione scaffold; ERSR induction with >60-fold CHOP transcript increase vs DMSO control in U87-MG cells; cytotoxicity in 3D glioma spheroids (class-level data) |
| Comparator Or Baseline | 3,9-Diazaspiro[5.5]undecane-2,4-dione scaffold; competitive GABAAR antagonist; Ki = 180 nM (analog 1e); selectivity for extrasynaptic α4βδ subtype |
| Quantified Difference | Scaffolds engage entirely distinct biological targets (ERSR pathway vs GABAAR); no direct cross-target activity comparison available |
| Conditions | Target compound: PLOS ONE 2016, compound 8 (diphenylmethyl analog) in U87-MG glioma cells, GRP78-luciferase assay and CHOP qRT-PCR. Comparator: J. Med. Chem. 2021, [3H]Ro15-4513 binding assay. |
Why This Matters
Procurement of the incorrect regioisomer will lead to activity against an entirely different biological target (GABAAR vs ERSR), invalidating any structure-activity relationship study or screening campaign.
- [1] Bavo, F., et al. (2021). J. Med. Chem., 65(1), 366-382. PMID: 34908407. View Source
- [2] Martinez, N. J., et al. (2016). PLoS ONE, 11(8), e0161486. View Source
